molecular formula C9H7N3 B1335498 1H-benzimidazol-1-ylacetonitrile CAS No. 4414-74-8

1H-benzimidazol-1-ylacetonitrile

Cat. No.: B1335498
CAS No.: 4414-74-8
M. Wt: 157.17 g/mol
InChI Key: XLOWJKLTSYXFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazol-1-ylacetonitrile is a versatile chemical compound with a unique structure that makes it valuable in various scientific research applications. This compound is part of the benzimidazole family, which is known for its significant biological and pharmacological properties. The benzimidazole ring system is a fusion of benzene and imidazole rings, contributing to its stability and reactivity .

Preparation Methods

The synthesis of 1H-benzimidazol-1-ylacetonitrile typically involves the reaction of benzimidazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzimidazole, followed by the addition of acetonitrile . This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

1H-Benzimidazol-1-ylacetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction can produce benzimidazole amines .

Scientific Research Applications

1H-Benzimidazol-1-ylacetonitrile is extensively used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and is used in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

    Medicine: Research into its pharmacological properties has shown promise for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-benzimidazol-1-ylacetonitrile exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

1H-Benzimidazol-1-ylacetonitrile can be compared with other similar compounds such as:

    1H-Benzimidazole: Shares the benzimidazole core but lacks the acetonitrile group, resulting in different reactivity and applications.

    1H-Indazole: Another heterocyclic compound with a similar structure but different biological activities.

    1H-Benzotriazole: Contains an additional nitrogen atom in the ring, leading to distinct chemical properties and uses.

The uniqueness of this compound lies in its combination of the benzimidazole core with the acetonitrile group, which enhances its reactivity and expands its range of applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOWJKLTSYXFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406077
Record name 1H-benzimidazol-1-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4414-74-8
Record name 1H-Benzimidazole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4414-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-benzimidazol-1-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound is synthesized by coupling of Benzimidazole and bromoacetonitrile analogously to the preparation of Intermediate 149.2 as a colorless solid; ES-MS: M+H=158.0: CtRet=3.42.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To an ice cooled solution of benzimidazole (10 g, 0.085 mol) in dry N,N-dimethylformamide (500 mL) was added potassium tert-butoxide (9.6 g, 0.085 mol) portionwise. The mixture was stirred at room temperature for 1 h then bromoacetonitrile (6 mL, 0.086 mol) was added in one portion and stirred for 3 h. The mixture was then quenched with solid carbon dioxide followed by water and the organics separated. The organics were washed further with water (100 mL×5), and brine (100 mL×1) combined and dried (Na2SO4), filtered and evaporated to dryness. The residue was passed through a silica gel column eluting with dichloromethane:ethanol (1% up to 6% ethanol) to give a yellow solid (12 g, 89%). 1H NMR (400 MHz, CDCl3) δ ppm 5.08 (2H, s), 7.36-7.43 (2H, m), 7.47 (1H, d, J=7.4 Hz), 7.85 (1H, d, J=7.2 Hz), 7.93 (1H, s).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.